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Compound of Interest

Compound Name: DS-1558

Cat. No.: B15570429

Disclaimer: The requested information for "DS-1558" did not yield specific results. Based on the
nomenclature of investigational drugs, it is highly probable that this was a typographical error
and the intended query was for DS-1062, an antibody-drug conjugate developed by Daiichi
Sankyo, also known as datopotamab deruxtecan (Dato-DXd). The following information is
based on the available data for DS-1062.

Introduction

DS-1062 (datopotamab deruxtecan) is an investigational antibody-drug conjugate (ADC) that
represents a targeted therapeutic approach for various solid tumors.[1] It is composed of a
humanized anti-Trophoblast cell-surface antigen 2 (TROP2) IgG1 monoclonal antibody, a
stable tetrapeptide-based cleavable linker, and a potent topoisomerase | inhibitor payload,
deruxtecan (DXd).[1][2] TROP2 is a transmembrane glycoprotein that is highly expressed in
several types of solid tumors, making it a promising target for cancer therapy.[3][4]

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and
pharmacodynamic (PD) properties of DS-1062, along with detailed protocols for key
experimental analyses. This information is intended to guide researchers, scientists, and drug
development professionals in their evaluation and understanding of this novel therapeutic
agent.

Pharmacokinetics
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The pharmacokinetics of DS-1062 have been evaluated in both preclinical and clinical settings.
The key components analyzed are the ADC itself (datopotamab deruxtecan), the total anti-
TROP2 antibody, and the released cytotoxic payload (DXd).

Preclinical Pharmacokinetics:

In xenograft mouse models, following a single intravenous dose of 10 mg/kg, plasma
concentrations of DS-1062 and the total antibody were similar.[5] Notably, the levels of the
cytotoxic payload, DXd, were minimally detectable in plasma shortly after administration,
suggesting the stability of the ADC in circulation.[1][5] However, an accumulation of DXd was
observed within the tumor tissue, which correlated with the induction of DNA damage markers.

[1]5]

In cynomolgus monkeys, after a 6 mg/kg intravenous dose, the plasma concentrations of DS-
1062, total antibody, and DXd were determined, demonstrating the stability of the ADC in
circulation.[6]

Clinical Pharmacokinetics:

Population pharmacokinetic models have been developed for both datopotamab deruxtecan
and the released DXd payload in patients with advanced solid tumors from clinical trials such
as TROPION-PanTumor01.[7][8]

The pharmacokinetic profile of datopotamab deruxtecan is best described by a two-
compartment model with both linear and nonlinear clearance.[7][8] The nonlinear clearance is
more prominent at lower doses (<4 mg/kg), while linear clearance is the major elimination
pathway at doses of 4 mg/kg and above.[8] The pharmacokinetics of the released DXd payload
are described by a one-compartment model with linear clearance.[8] Body weight has been
identified as a significant covariate influencing the exposure of both the ADC and the payload.

[8]

Table 1: Summary of Clinical Pharmacokinetic Parameters of Datopotamab Deruxtecan (Dato-
DXd) and Released DXd
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Datopotamab
Parameter Deruxtecan (Dato- Released DXd Reference
DXd)
Mean Cmax (First
154 pg/mL 2.8 ng/mL [9]
Dose)
Mean AUC (First
671 pg-day/mL 18 ng-day/mL [9]
Dose)
Median Elimination
) 4.8 days ~5.5 days [9]
Half-life
Mean Volume of
Distribution (Steady 35L Not specified [9]
State)
Estimated Clearance 0.6 L/day Not specified [9]
Plasma Protein )
o Not applicable ~98% [9]
Binding
Metabolism Catabolic processes CYP3A4 [9]
Pharmacodynamics

The pharmacodynamic effects of DS-1062 are primarily driven by the targeted delivery of the
topoisomerase | inhibitor payload, DXd, to TROP2-expressing tumor cells.

Mechanism of Action:

e Binding: The anti-TROP2 monoclonal antibody component of DS-1062 binds to the TROP2
receptor on the surface of tumor cells.[3][4]

« Internalization: Upon binding, the ADC-TROP2 complex is internalized into the cell through
endocytosis.[1][4]

o Payload Release: Inside the cell, the tetrapeptide-based linker is cleaved by lysosomal
enzymes, which are upregulated in tumor cells, releasing the DXd payload.[1][10]
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o Cytotoxicity: The released DXd, a potent topoisomerase | inhibitor, intercalates into DNA and
inhibits the topoisomerase I-DNA complex, leading to DNA damage and apoptosis of the
cancer cell.[9][10]

o Bystander Effect: The membrane-permeable nature of the DXd payload allows it to diffuse
out of the targeted cancer cell and kill neighboring tumor cells, regardless of their TROP2
expression levels.[10]

Clinical Pharmacodynamics:

Clinical studies have demonstrated a dose-dependent antitumor activity of DS-1062 in patients
with heavily pretreated advanced non-small cell lung cancer (NSCLC) and other solid tumors.
[31[11][12]

Table 2: Summary of Clinical Efficacy of Datopotamab Deruxtecan in Advanced NSCLC
(TROPION-PanTumor01)

L . Median
Objective Disease ]
Progression-
Dose Response Control Rate . Reference
Free Survival
Rate (ORR) (DCR)
(PFS)
4 mg/kg 23% 73% 4.3 months [13]
6 mg/kg 21% 67% 8.2 months [13]
8 mg/kg 25% 80% 5.4 months [13]

Based on these findings, the 6 mg/kg dose was selected as the recommended dose for further
development.[13][14]

Experimental Protocols
1. Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Analysis

o Objective: To determine the plasma and tumor concentrations of DS-1062 and DXd and
correlate them with pharmacodynamic markers of DNA damage.
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Animal Model: NCI-N87 xenograft mouse model.[6]
Procedure:
o Mice are inoculated with NCI-N87 tumor cells.

o Once tumors reach a specified size, a single intravenous dose of DS-1062 (e.g., 10
mg/kg) is administered.[5]

o At various time points post-administration, blood and tumor tissue samples are collected.
o Plasma is separated from blood samples.

o Concentrations of DS-1062 and DXd in plasma and tumor homogenates are quantified
using a validated analytical method (e.g., LC-MS/MS).

o Tumor tissue sections are analyzed for DNA damage markers (e.g., yH2AX) by
immunohistochemistry.

. Phase I Clinical Trial Protocol (TROPION-PanTumor01 - Dose Escalation)

Objective: To determine the maximum tolerated dose (MTD), recommended dose for
expansion (RDE), safety, and preliminary efficacy of DS-1062 in patients with advanced solid
tumors.[12][15]

Study Design: Open-label, multicenter, dose-escalation study.[2]

Patient Population: Patients with unresectable advanced solid tumors refractory to or
relapsed from standard therapy.[12][15]

Procedure:

o Patients are enrolled in cohorts and receive escalating doses of DS-1062 (e.g., 0.27
mg/kg to 10.0 mg/kg) administered intravenously once every 3 weeks.[11]

o Safety and tolerability are monitored continuously to identify dose-limiting toxicities (DLTS).
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o Pharmacokinetic blood samples are collected at specified time points to determine the
concentrations of DS-1062 and DXd.

o Tumor responses are assessed at baseline and at regular intervals using RECIST v1.1

criteria.

o Biomarker analyses, including TROP2 expression in tumor tissue, may be performed.[11]
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Caption: Mechanism of action of DS-1062 (datopotamab deruxtecan).
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Caption: Workflow for a Phase | dose-escalation clinical trial of DS-1062.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic and
Pharmacodynamic Analysis of DS-1062 (Datopotamab Deruxtecan)]. BenchChem, [2025].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b15570429#pharmacokinetic-and-pharmacodynamic-
analysis-of-ds-1558]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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